molecular formula CH2O4S B14622506 1,3,2lambda~6~-Dioxathietane-2,2-dione CAS No. 56639-44-2

1,3,2lambda~6~-Dioxathietane-2,2-dione

Cat. No.: B14622506
CAS No.: 56639-44-2
M. Wt: 110.09 g/mol
InChI Key: QLAJNZSPVITUCQ-UHFFFAOYSA-N
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Description

1,3,2lambda~6~-Dioxathietane-2,2-dione is a chemical compound with the molecular formula C2H2O3S It is a heterocyclic compound containing sulfur and oxygen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,2lambda~6~-Dioxathietane-2,2-dione typically involves the reaction of sulfur dioxide with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction parameters are closely monitored to maintain consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

1,3,2lambda~6~-Dioxathietane-2,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert it into thiol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the oxygen or sulfur atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, thiol derivatives, and substituted heterocycles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3,2lambda~6~-Dioxathietane-2,2-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3,2lambda~6~-Dioxathietane-2,2-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. This interaction can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,2lambda~6~-Dioxathiolane-2,2-dione
  • 1,3,2lambda~6~-Dioxathiane-2,2-dione
  • 1,3,2lambda~6~-Dioxathiepane-2,2-dione

Uniqueness

1,3,2lambda~6~-Dioxathietane-2,2-dione is unique due to its specific ring size and the presence of both sulfur and oxygen atoms

Properties

CAS No.

56639-44-2

Molecular Formula

CH2O4S

Molecular Weight

110.09 g/mol

IUPAC Name

1,3,2-dioxathietane 2,2-dioxide

InChI

InChI=1S/CH2O4S/c2-6(3)4-1-5-6/h1H2

InChI Key

QLAJNZSPVITUCQ-UHFFFAOYSA-N

Canonical SMILES

C1OS(=O)(=O)O1

Origin of Product

United States

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